amine](/img/structure/B13203223.png)
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 1-position, and a methylamine group attached to the 5-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 4-iodopyrazole with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Nucleophilic Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the methylamine group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
4-Iodopyrazole: Lacks the methylamine group, making it less reactive in certain biological contexts.
1-Methyl-5-aminopyrazole: Lacks the iodine atom, which affects its chemical reactivity and biological activity.
4-Iodo-1-methylpyrazole: Similar structure but without the methylamine group, leading to different chemical and biological properties.
The unique combination of the iodine atom, methyl group, and methylamine group in (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine contributes to its distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C6H10IN3 |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
1-(4-iodo-2-methylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10IN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |
Clé InChI |
BHERTDNHZWIXKS-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=NN1C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



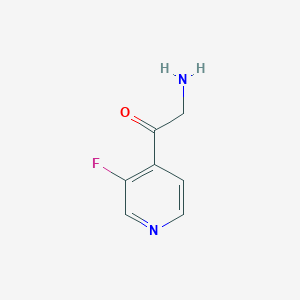

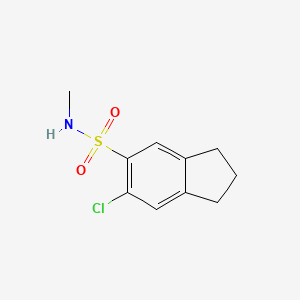
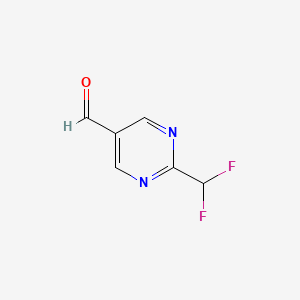
![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
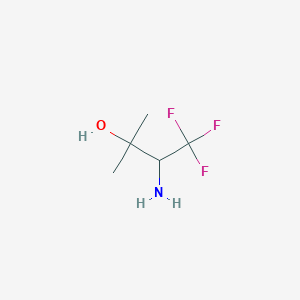
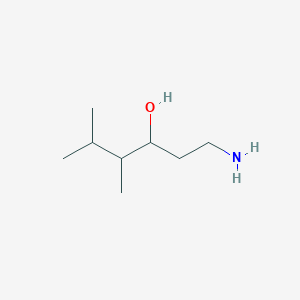
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
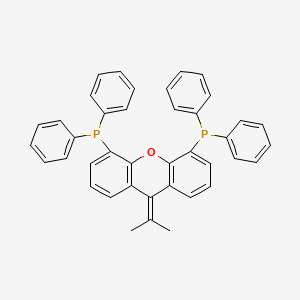
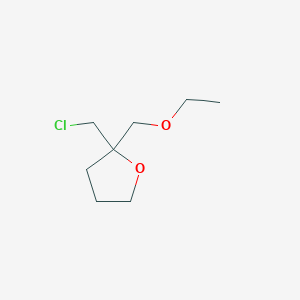

![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
amine](/img/structure/B13203234.png)
